![molecular formula C21H17N3O4S B2951029 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893948-27-1](/img/structure/B2951029.png)

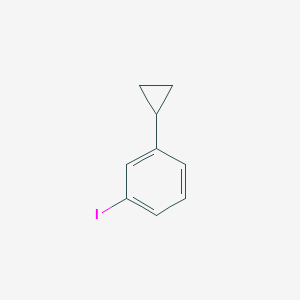

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

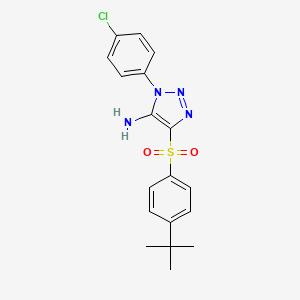

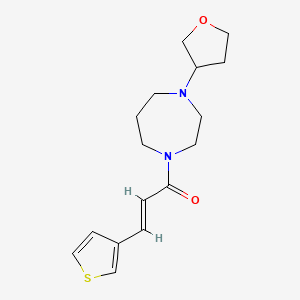

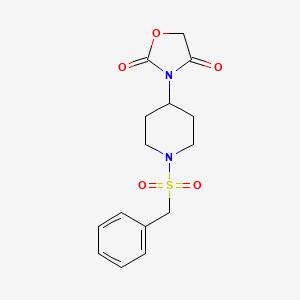

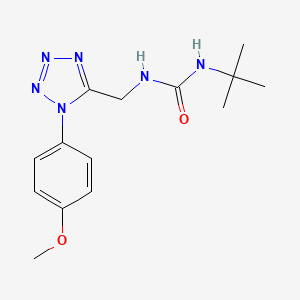

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thieno ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzofuran ring (a fused ring system consisting of a benzene ring fused to a furan ring). The molecule also contains a p-tolyl group, which is a functional group derived from toluene .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo compounds are often synthesized via reactions of hydrazonoyl halides with appropriate heterocyclic amines . Similarly, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thieno, and benzofuran rings, as well as the p-tolyl group. These groups could potentially participate in a variety of chemical reactions .科学的研究の応用

Anticancer Agents

The thieno[3,4-c]pyrazole core is structurally similar to compounds that have shown promise as anticancer agents . The combination of thiazole and pyrazole rings has been associated with antitumor properties, and derivatives of these compounds have been studied for their potential as topoisomerase II alpha inhibitors , which are crucial in the replication of cancer cells.

Organic Dye-Sensitized Solar Cells

Compounds with a benzofuran moiety, such as the one , have been used in the design of organic dye-sensitized solar cells (DSSCs) . These cells are a promising technology for converting solar energy into electricity, and the compound’s structure could be beneficial in the synthesis of sensitizers for DSSCs.

Antimicrobial Activity

The pyrazole ring is known for its broad spectrum of biological activities, including antimicrobial properties . The compound could be synthesized and screened for activity against various microorganisms, contributing to the development of new antimicrobial drugs.

Synthesis of Fused Pyrazoles

The compound’s structure allows for the possibility of synthesizing fused pyrazoles, which are valuable in medicinal chemistry due to their diverse biological activities . These activities include anti-inflammatory, analgesic, and antipyretic properties, making them useful in drug development.

Inhibitors of Signaling Pathways

Pyrazole derivatives have been studied as inhibitors of various signaling pathways, such as the Hedgehog (Hh) signaling cascade . The compound could be explored for its potential to inhibit specific pathways involved in diseases like cancer.

Development of Photophysical Agents

Due to the presence of both thieno and pyrazole rings, the compound may exhibit exceptional photophysical properties . This makes it a candidate for the development of new materials with specific light-absorption or emission characteristics, which could be applied in fields like optoelectronics.

Neuroprotective Agents

Compounds containing pyrazole rings have shown neuroprotective effects . The compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease.

Agricultural Chemicals

Pyrazole derivatives are also used in the agrochemical industry . The compound could be evaluated for its effectiveness as an insecticide or herbicide, contributing to the development of new agricultural products.

将来の方向性

特性

IUPAC Name |

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-13-6-8-15(9-7-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-4-2-3-5-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNPAOADRGGQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate](/img/structure/B2950947.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2950950.png)

![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)

![2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950954.png)

![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)

![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)

![2-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)